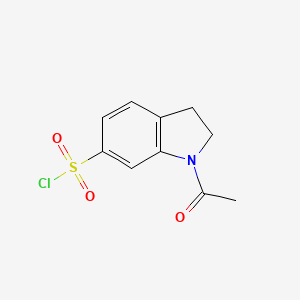

1-Acetylindoline-6-sulfonyl chloride

Description

BenchChem offers high-quality 1-Acetylindoline-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylindoline-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWAILLGJAETPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313690-18-5 | |

| Record name | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetylindoline-6-sulfonyl chloride (CAS 313690-18-5): A Key Intermediate in Drug Discovery

This guide provides a comprehensive technical overview of 1-Acetylindoline-6-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, representative synthesis, core reactivity, and significant applications, particularly in the pursuit of novel therapeutic agents.

Core Compound Identity and Physicochemical Properties

1-Acetylindoline-6-sulfonyl chloride is a bifunctional molecule featuring a protected indoline nitrogen and a reactive sulfonyl chloride group. The acetyl group serves as a stable protecting group for the indoline nitrogen, preventing its participation in undesired side reactions and directing electrophilic substitution to the aromatic ring. The sulfonyl chloride moiety is a powerful electrophilic handle, primarily used for the synthesis of sulfonamides.

While specific experimental data for the 6-sulfonyl isomer is not widely published, we can infer its properties from its well-documented isomer, 1-Acetylindoline-5-sulfonyl chloride (CAS 52206-05-0), and general chemical principles.

Table 1: Physicochemical and Structural Data

| Property | Value / Description | Source / Rationale |

| CAS Number | 313690-18-5 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | --- |

| Molecular Weight | 259.71 g/mol | Calculated |

| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | IUPAC Nomenclature |

| Physical Form | Expected to be a white to off-white solid powder. | Analogy to 5-isomer[2] |

| Melting Point | Not specified. The 5-isomer melts at 172 °C.[2][3] | --- |

| Boiling Point | ~499 °C at 760 mmHg (Predicted) | Analogy to 5-isomer[2][3] |

| Density | ~1.46 g/cm³ (Predicted) | Analogy to 5-isomer[2][3] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Acetone). Reacts with water and protic solvents. | General reactivity of sulfonyl chlorides. |

| Moisture Sensitivity | High. The sulfonyl chloride group readily hydrolyzes to the corresponding sulfonic acid in the presence of water.[2][4] | Chemical Principle |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[5] | Best Practice for Reactive Reagents |

Synthesis and Spectroscopic Elucidation

Representative Synthesis: Electrophilic Chlorosulfonation

The most direct route involves the reaction of 1-acetylindoline with an excess of chlorosulfonic acid.[6] The acetyl group deactivates the nitrogen, making the molecule stable to the harsh acidic conditions, while the aromatic ring acts as the nucleophile in an electrophilic aromatic substitution reaction.

Causality of Experimental Design:

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the source of the electrophilic sulfur species (⁺SO₂Cl). Using it in excess ensures the reaction goes to completion.

-

Temperature Control: The initial addition of the substrate is typically performed at a low temperature (e.g., 10-15°C) to control the highly exothermic reaction and the evolution of HCl gas.[6]

-

Heating: A subsequent heating period (e.g., 60°C) is often required to drive the substitution to completion.[6]

-

Workup: The reaction mixture is quenched by pouring it slowly onto ice. This accomplishes two things: it precipitates the solid sulfonyl chloride product, which is insoluble in water, and it safely decomposes the excess chlorosulfonic acid.

Caption: Representative synthesis of the title compound.

Expected Spectroscopic Signatures

Structure confirmation relies on a combination of spectroscopic techniques. Based on the functional groups present, the following features are expected:

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are predicted for the sulfonyl chloride group at approximately 1370-1410 cm⁻¹ (asymmetric S=O stretch) and 1166-1204 cm⁻¹ (symmetric S=O stretch).[7] A strong band for the amide C=O stretch from the acetyl group would appear around 1660-1680 cm⁻¹.

-

¹H NMR Spectroscopy: The proton spectrum would be complex but interpretable.

-

Acetyl Protons: A sharp singlet integrating to 3H around δ 2.2 ppm.[8]

-

Indoline Protons: Two triplets, each integrating to 2H, for the aliphatic -CH₂-CH₂- portion. The methylene group adjacent to the nitrogen (C2) would be downfield (around δ 4.1 ppm) compared to the methylene at C3 (around δ 3.1 ppm).[9]

-

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.5-8.5 ppm). The protons ortho and para to the strongly electron-withdrawing sulfonyl chloride group would be the most deshielded and shifted furthest downfield.[7]

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M⁺+2 peaks.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-acetylindoline-6-sulfonyl chloride is derived almost entirely from the reactivity of the sulfonyl chloride functional group.

Nucleophilic Substitution at the Sulfur Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[10] This makes it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[10] The most common and synthetically important reaction is with primary or secondary amines to form stable sulfonamide linkages.[11][12][13]

Standard Protocol: Sulfonamide Synthesis

This protocol outlines a self-validating system for the synthesis of N-substituted 1-acetylindoline-6-sulfonamides, the most common application of this reagent.

Caption: General workflow for sulfonamide synthesis.

Justification of Protocol Steps:

-

Anhydrous Conditions: Essential to prevent hydrolysis of the starting sulfonyl chloride.

-

Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction.[10] Without it, the HCl would protonate the amine nucleophile, rendering it unreactive. An excess is used to ensure complete neutralization.

-

Temperature Control: Initial cooling to 0°C helps manage the exothermicity of the acid-base neutralization.

-

Aqueous Workup: This sequence is designed to remove unreacted starting materials and byproducts. The acid wash removes the excess organic base, while the water and brine washes remove any remaining water-soluble impurities.

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[14] 1-Acetylindoline-6-sulfonyl chloride serves as a key intermediate to access a specific class of these molecules: indoline-6-sulfonamides.

Inhibitors of the Bacterial Enzyme DapE

A compelling application for this building block is in the development of novel antibiotics. Research has identified indoline sulfonamides as inhibitors of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a metalloenzyme essential for bacterial cell wall biosynthesis in many Gram-negative and most Gram-positive bacteria.[15]

The DapE enzyme is an attractive target because it is crucial for bacterial survival but absent in humans, minimizing the potential for host toxicity.[15] Derivatives made from the title compound, such as 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide, have been investigated for their inhibitory activity against this enzyme.[16] The sulfonamide moiety is proposed to coordinate with the zinc ion(s) in the enzyme's active site, leading to inhibition.[15]

Caption: Drug discovery pathway utilizing the title compound.

Broader Therapeutic Potential

Beyond antibiotics, the indoline-5-sulfonamide core (a close regioisomer) has been successfully employed to develop potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor progression.[17] This suggests that the 6-sulfonamide scaffold may also possess utility in oncology and other therapeutic areas where sulfonamides are known to be effective pharmacophores. The indoline core itself is a versatile scaffold found in drugs targeting cancer, hypertension, and microbial infections.[14][18]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care.

-

Hazard Classification: Based on its functional group and data for the 5-isomer, it is classified as Corrosive .[2][5]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P260: Do not breathe dust.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

-

Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with moisture and water.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C is recommended).[5]

References

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Das, B., & Chakraborty, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. Retrieved from [Link]

-

MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

-

Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput.... Retrieved from [Link]

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

Sources

- 1. 210691-38-6|1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE | 52206-05-0 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE CAS#: 52206-05-0 [amp.chemicalbook.com]

- 5. 1-Acetylindoline-5-sulfonyl chloride | 52206-05-0 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Acetylcholine chloride(60-31-1) 1H NMR spectrum [chemicalbook.com]

- 9. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cbijournal.com [cbijournal.com]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Handling of 1-Acetylindoline-6-sulfonyl chloride

Executive Summary

1-Acetylindoline-6-sulfonyl chloride (CAS 313690-18-5) is a specialized heterocyclic building block used primarily in the synthesis of bioactive sulfonamides.[1] Unlike its more common regioisomer, 1-acetylindoline-5-sulfonyl chloride, the 6-sulfonyl variant offers a distinct vector for substituent growth, allowing medicinal chemists to probe unique regions of a target protein's binding pocket.

This guide provides a comprehensive technical analysis of the compound, distinguishing its properties from the 5-isomer, detailing its synthesis via regioselective pathways (avoiding standard electrophilic substitution), and outlining rigorous handling protocols required to maintain its integrity during drug development workflows.

Molecular Identity & Structural Analysis

The 6-sulfonyl chloride derivative represents a "meta-to-nitrogen" substitution pattern on the fused benzene ring. This structural feature is critical; while the nitrogen atom naturally directs electrophilic attacks to the 5-position (para), accessing the 6-position requires indirect synthetic methods. This makes the 6-isomer significantly more valuable for generating novel IP and exploring Structure-Activity Relationships (SAR) where the 5-position vectors are sterically occluded or metabolically liable.

Table 1: Physicochemical Data Profile[1][2]

| Property | Specification |

| Chemical Name | 1-Acetylindoline-6-sulfonyl chloride |

| CAS Number | 313690-18-5 |

| Molecular Formula | C₁₀H₁₀ClNO₃S |

| Molecular Weight | 259.71 g/mol |

| SMILES | CC(=O)N1CCC2=CC=C(C=C21)S(=O)(=O)Cl |

| MDL Number | MFCD18838573 |

| Appearance | Off-white to pale beige solid |

| Predicted Density | 1.46 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with DMSO/DMF on prolonged heating |

| Regioisomer Note | CRITICAL: Do not confuse with 1-Acetylindoline-5-sulfonyl chloride (CAS 52206-05-0) |

Synthetic Route & Regioselectivity[4]

Direct chlorosulfonation of 1-acetylindoline yields the 5-isomer due to the directing effect of the acetamide group. Therefore, the 6-isomer is typically synthesized via a Meerwein Sulfonylation (Sandmeyer-type reaction) starting from the 6-amino precursor. This pathway ensures 100% regiocontrol.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical "indirect" pathway required to access the 6-position.

Figure 1: Regioselective synthesis via diazonium intermediate to bypass electronic directing effects.

Chemical Reactivity & Handling Protocols

Sulfonyl chlorides are electrophilic species highly susceptible to hydrolysis. The indoline scaffold adds a layer of complexity due to the potential for oxidation of the dihydro-pyrrole ring if mishandled.

Stability Profile

-

Hydrolysis: Rapidly hydrolyzes in the presence of water/moisture to form 1-acetylindoline-6-sulfonic acid and HCl.

-

Thermal Stability: Stable at room temperature under inert gas; however, prolonged heating (>60°C) without a nucleophile can lead to desulfonylation or decomposition.

-

Storage: Store at +4°C or -20°C under Argon or Nitrogen. Desiccate to prevent crust formation.

Standard Operating Procedure (SOP) for Aminolysis

This protocol describes the coupling of the scaffold with a primary amine, a standard workflow in library synthesis (e.g., for PARG or DapE inhibitors).

Reagents:

-

Primary Amine (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Anhydrous DCM or THF

Workflow:

-

Preparation: Purge reaction vessel with Nitrogen. Dissolve the amine and base in anhydrous solvent.

-

Addition: Cool the solution to 0°C. Add 1-Acetylindoline-6-sulfonyl chloride portion-wise as a solid (or dropwise as a solution in DCM) to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LC-MS (Note: Chloride hydrolyzes on LC-MS; monitor for sulfonamide mass).

-

Workup: Quench with 1M HCl (if amine is acid-stable) or saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.[4]

Applications in Drug Discovery[8]

The 1-acetylindoline-6-sulfonyl moiety acts as a rigid, bicyclic pharmacophore. It is increasingly utilized to replace flexible benzene-sulfonamide groups to improve metabolic stability and restrict conformational freedom.

Key Therapeutic Areas:

-

PARG Inhibitors: Used as a core scaffold in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors. The 6-position vector allows the sulfonamide tail to extend into the solvent-exposed region of the enzyme active site [1].

-

DapE Inhibitors: In antibacterial research, indoline-6-sulfonamides have been synthesized to inhibit N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).[5] The 6-isomer showed improved solubility and distinct binding kinetics compared to the 5-isomer analogs [2].

-

Scaffold Hopping: The compound serves as a bioisostere for quinoline-6-sulfonyl chlorides, offering a different hydrogen-bond acceptor profile (via the acetyl carbonyl) and reduced lipophilicity (lower cLogP).

Decision Logic for Scaffold Selection

Use the following logic tree to determine when to employ the 6-isomer over the 5-isomer.

Figure 2: Strategic selection criteria for Indoline regioisomers in SAR campaigns.

References

-

US Patent 10,508,086 B2 . PARG inhibitory compounds. Assigned to AstraZeneca/Cancer Research Technology Ltd. (2019). Describes the use of 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride as a key intermediate.

-

Reidl, T. et al. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. ACS Infectious Diseases (2022). Discusses the synthesis and biological evaluation of 6-sulfonamide derivatives.

-

ChemicalBook . 1-Acetylindoline-6-sulfonyl chloride Product Description. Accessed Oct 2023.[5]

-

Enamine Store . Building Block: 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride.[1][6][2][7][8]

Sources

- 1. 210691-38-6|1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. enaminestore.com [enaminestore.com]

- 3. 5-Acetylindoline | CAS 16078-34-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aablocks.com [aablocks.com]

- 7. 313690-18-5 | MFCD18838573 | 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | acints [acints.com]

- 8. 1-Acetylindoline-6-sulfonyl chloride price,buy 1-Acetylindoline-6-sulfonyl chloride - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to 1-Acetylindoline-5-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery

Senior Application Scientist Note: This technical guide addresses the chemical properties, synthesis, and applications of 1-acetylindoline-5-sulfonyl chloride . Extensive database searches indicate that the requested "1-acetylindoline-6-sulfonyl chloride" is not a commercially available or widely documented compound. The vast majority of scientific literature and supplier catalogs point to the 5-sulfonyl isomer as the relevant and utilized chemical entity in research and development. It is therefore highly probable that the original query contained a positional isomer error. This guide will proceed with a comprehensive analysis of the 5-sulfonyl isomer, a critical building block in contemporary medicinal chemistry.

Introduction

1-Acetylindoline-5-sulfonyl chloride is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a protected indoline nucleus and a reactive sulfonyl chloride moiety. The indoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The sulfonyl chloride group serves as a versatile handle for the introduction of a sulfonamide linkage, a key functional group in a wide array of therapeutic agents due to its ability to form strong hydrogen bonds with biological targets.[2] This unique combination of features makes 1-acetylindoline-5-sulfonyl chloride a valuable starting material for the synthesis of diverse compound libraries aimed at various biological targets.

Chemical Structure and Properties

Chemical Identity

-

IUPAC Name: 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3]

-

Synonyms: 1-Acetyl-5-indolinesulfonyl chloride, N-Acetylindoline-5-sulfonyl chloride[3][4]

-

CAS Number: 52206-05-0[3]

-

Molecular Formula: C₁₀H₁₀ClNO₃S[3]

-

Molecular Weight: 259.71 g/mol [3]

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 172 °C | [4] |

| Boiling Point | 499.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in many organic solvents, reacts with water. | General knowledge |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. Moisture sensitive. | [3] |

Structural Visualization

The chemical structure of 1-acetylindoline-5-sulfonyl chloride is depicted below.

Caption: 2D structure of 1-acetylindoline-5-sulfonyl chloride.

Synthesis of 1-Acetylindoline-5-sulfonyl chloride

The synthesis of 1-acetylindoline-5-sulfonyl chloride is typically achieved through a two-step process starting from indoline: N-acetylation followed by chlorosulfonation.

Synthetic Pathway Overview

Caption: Synthetic route to 1-acetylindoline-5-sulfonyl chloride.

Step-by-Step Experimental Protocol

Step 1: N-Acetylation of Indoline

-

Rationale: The nitrogen atom of the indoline ring is protected with an acetyl group. This is crucial for two reasons: firstly, it deactivates the aromatic ring to a certain extent, which helps to control the regioselectivity of the subsequent electrophilic substitution (chlorosulfonation). Secondly, it prevents side reactions at the nitrogen atom during the chlorosulfonation step. Acetic anhydride is a common and efficient reagent for this transformation.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add indoline (1 equivalent).

-

Carefully add acetic anhydride (1.5-2 equivalents) to the flask. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Pour the reaction mixture into cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1-acetylindoline.

-

Step 2: Chlorosulfonation of 1-Acetylindoline

-

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction. Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The reaction is typically performed at a controlled temperature to prevent side reactions and degradation of the product. The acetyl group on the nitrogen directs the substitution primarily to the para-position (position 5) due to steric and electronic effects.

-

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0-5 °C using an ice bath.[5]

-

Slowly and portion-wise, add 1-acetylindoline (1 equivalent) to the cold chlorosulfonic acid with efficient stirring, ensuring the temperature does not rise significantly.[5]

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically a few hours) to ensure complete reaction.[5][6]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.[5]

-

Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.[5]

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Applications in Drug Discovery and Medicinal Chemistry

1-Acetylindoline-5-sulfonyl chloride is a versatile building block for the synthesis of a wide range of biologically active molecules. The resulting sulfonamides are key components in drugs targeting various diseases.

Carbonic Anhydrase Inhibitors

The indoline-5-sulfonamide scaffold has been extensively explored for the development of carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. 1-Acylated indoline-5-sulfonamides have demonstrated inhibitory activity against tumor-associated CA IX and CA XII.[7]

-

Mechanism of Action: The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, leading to its inhibition. The indoline core can be modified to enhance binding affinity and selectivity for different CA isoforms.

Antimicrobial Agents

The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. The reactivity of 1-acetylindoline-5-sulfonyl chloride allows for the synthesis of novel sulfonamide derivatives that can be screened for antimicrobial activity against various bacterial strains.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The indoline nucleus can serve as a scaffold for the design of kinase inhibitors, and the sulfonyl chloride group provides a convenient point for derivatization to explore the structure-activity relationships (SAR) and optimize the inhibitory potency and selectivity.

Other Therapeutic Areas

The versatility of the 1-acetylindoline-5-sulfonyl chloride scaffold allows for its application in the discovery of novel therapeutics for a broad range of diseases. By reacting it with various amines, a diverse library of compounds can be generated for high-throughput screening against different biological targets.

Safety and Handling

1-Acetylindoline-5-sulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle under an inert atmosphere.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

Conclusion

1-Acetylindoline-5-sulfonyl chloride is a valuable and versatile chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its straightforward synthesis and the reactivity of its sulfonyl chloride group make it an ideal starting material for the preparation of diverse libraries of sulfonamide-containing compounds. The indoline core provides a privileged scaffold that can be tailored to interact with a variety of biological targets, leading to the development of novel therapeutic agents for a range of diseases.

References

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-isoquinoline sulfonyl chloride.

-

Krymov, S. K., Scherbakov, A. M., Salnikova, D. I., Sorokin, D. V., Dezhenkova, L. G., Ivanov, I. V., ... & Supuran, C. T. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14757. [Link]

-

An, G., Morris, G., & St. Leger, R. J. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1145–1154. [Link]

-

Al-Warhi, T., Al-Thiabat, M., Al-Majid, A. M., Barakat, A., & El-Faham, A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(17), 6331. [Link]

-

Li, J., Wang, Y., & Zhang, Y. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 349–354. [Link]

- Google Patents. (n.d.). General preparation method of sulfonyl chloride.

-

Li, B., & Li, B. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

- Google Patents. (n.d.). Preparation method of quinoline-5-sulfonyl chloride.

-

Sławiński, J., Szafrański, K., & Bąk, A. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3995. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE CAS#: 52206-05-0 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of 1-Acetylindoline-6-sulfonyl Chloride: A Regioselective Protocol

Executive Summary

This technical guide details the synthesis of 1-Acetylindoline-6-sulfonyl chloride , a critical intermediate in the development of sulfonamide-based pharmacophores. Unlike its 5-isomer counterpart, which is readily accessible via direct electrophilic aromatic substitution (EAS), the 6-isomer requires a distinct regioselective strategy.

Direct chlorosulfonation of 1-acetylindoline yields the 5-sulfonyl chloride almost exclusively due to the para-directing influence of the acetamide group. Consequently, this protocol employs a Protonation-Directed Meta-Nitration strategy followed by a Meerwein Sulfonylation (Sandmeyer-type reaction) to secure the sulfonyl chloride at the difficult-to-access 6-position.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on overcoming the natural electronic bias of the indoline scaffold.

-

The Problem: The N-acetyl group in 1-acetylindoline is an ortho/para director, activating position 5 (para) and position 7 (ortho). Position 6 is electronically deactivated relative to these sites.

-

The Solution: Utilizing the indolinium ion . By nitrating unprotected indoline in concentrated sulfuric acid, the nitrogen becomes protonated (

). The positive charge turns the nitrogen into a strong electron-withdrawing group and a meta-director, directing the incoming nitro electrophile to position 6.

Strategic Pathway Diagram

Figure 1: Divergent synthetic pathways showing the necessity of the nitration route to access the 6-isomer.[1]

Part 2: Step-by-Step Experimental Protocol

Step 1: Regioselective Nitration of Indoline

Objective: Install a nitrogen functionality at the C-6 position. Mechanism: Electrophilic aromatic substitution on the protonated indolinium species.

Protocol:

-

Charge a 3-neck round-bottom flask with concentrated sulfuric acid (10 mL per g of indoline). Cool to

using an ice-salt bath. -

Add indoline dropwise, maintaining internal temperature

. Caution: Exothermic. Ensure the amine is fully protonated. -

Prepare a nitrating mixture of conc.[3]

(1.05 equiv) in conc. -

Add the nitrating mixture dropwise over 30 minutes, keeping temperature between

and -

Stir for 1 hour at

. -

Pour the reaction mixture onto crushed ice (5x reaction volume).

-

Neutralize carefully with

or -

Filter, wash with water, and recrystallize from ethanol if necessary.

Key Insight: Maintaining the low temperature and high acidity is crucial. If the acidity drops or temperature rises, the concentration of unprotonated indoline increases, leading to 5-nitroindoline (the unwanted isomer).

Step 2: N-Acetylation

Objective: Protect the indoline nitrogen to prevent side reactions during the subsequent sulfonyl chloride synthesis.

-

Reagents: 6-Nitroindoline, Acetic Anhydride (

), Pyridine or Triethylamine, DCM.

Protocol:

-

Dissolve 6-nitroindoline in DCM (10 mL/g).

-

Add Triethylamine (1.5 equiv) and cool to

. -

Add Acetic Anhydride (1.2 equiv) dropwise.

-

Warm to room temperature and stir for 2 hours (monitor by TLC).

-

Wash with 1M HCl (to remove amine base), then saturated

, then brine. -

Dry over

and concentrate to yield 1-acetyl-6-nitroindoline .

Step 3: Reduction of Nitro Group

Objective: Convert the nitro group to the primary amine required for diazotization.

-

Reagents: 1-Acetyl-6-nitroindoline,

(balloon) + 10% Pd/C OR Iron powder + -

Preferred Method (Catalytic Hydrogenation):

-

Dissolve substrate in Methanol/THF (1:1).

-

Add 10 wt% of Pd/C catalyst.

-

Stir under

atmosphere (1 atm) for 4–6 hours. -

Filter through Celite to remove catalyst. Concentrate to obtain 1-acetyl-6-aminoindoline .

-

Step 4: Meerwein Sulfonylation (The Critical Step)

Objective: Convert the amino group to the sulfonyl chloride via a diazonium intermediate.

Safety Note:

-

Reagents: 1-Acetyl-6-aminoindoline,

, Conc.

Protocol:

-

Diazotization:

-

Suspend 1-acetyl-6-aminoindoline (10 mmol) in a mixture of conc.

(5 mL) and glacial acetic acid (10 mL). Cool to -

Add a solution of

(1.1 equiv) in water dropwise.[2] Stir for 20 mins at

-

-

Sulfonylation Mixture:

-

In a separate vessel, saturate glacial acetic acid (20 mL) with

gas (bubbling for 15-20 mins) or use a commercial -

Add

(0.2 equiv) to the

-

-

Coupling:

-

Pour the cold diazonium solution into the stirring

mixture. Caution: Vigorous gas evolution ( -

Allow the mixture to warm to room temperature and stir for 1–2 hours until gas evolution ceases.

-

-

Workup:

-

Pour the reaction mixture into ice water. The 1-acetylindoline-6-sulfonyl chloride will precipitate as a solid.

-

Filter immediately.

-

Purification: Dissolve in DCM, wash with cold water, dry over

, and precipitate with Hexanes. Avoid chromatography on silica if possible, as sulfonyl chlorides can hydrolyze; recrystallization from benzene/hexanes is preferred.

-

Part 3: Data Summary & Characterization

Key Process Parameters

| Step | Transformation | Critical Parameter | Expected Yield |

| 1 | Nitration | Temp < | 70-80% (Regioselective for C6) |

| 2 | Acetylation | Anhydrous conditions | >90% |

| 3 | Reduction | Inert atmosphere (if using Pd/C) | 85-95% |

| 4 | Chlorosulfonation | Control of | 60-75% |

Analytical Validation (NMR Signature)

To confirm the 6-isomer vs. the 5-isomer, analyze the aromatic region of the

-

1-Acetylindoline-6-sulfonyl chloride (Target):

-

Look for an ortho-coupling (d, J ~8 Hz) corresponding to protons at C4 and C5.

-

Look for a meta-coupling (s or d, J ~1-2 Hz) for the proton at C7 (isolated between the N-acetyl and sulfonyl group).

-

Pattern: The C7 proton will appear as a distinct singlet or small doublet downfield due to the deshielding of both the acetyl and sulfonyl groups.

-

-

1-Acetylindoline-5-sulfonyl chloride (Impurity/Wrong Isomer):

-

Protons at C6 and C7 will show ortho-coupling.

-

Proton at C4 will be a singlet/meta-coupled doublet.

-

References

-

BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (Detailed procedure on protonation-directed nitration of indolines).

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl. (Standard protocol for chlorosulfonation, illustrating the Meerwein/Sandmeyer utility).

-

Royal Society of Chemistry. Regioselective synthesis of nitroindole derivatives. (Discussion on electronic directing effects in indole/indoline systems).

-

Sigma-Aldrich. 1-Acetylindoline-5-sulfonyl chloride Product Page. (Confirmation that commercial direct sulfonation yields the 5-isomer).

-

MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition. (Verifies the 5-position accessibility via chlorosulfuric acid).

Sources

Technical Guide: Solubility & Stability Profile of 1-Acetylindoline-6-sulfonyl Chloride

Executive Summary

1-Acetylindoline-6-sulfonyl chloride (AISC) is a specialized electrophilic intermediate used primarily in the synthesis of sulfonamide-based bioactive scaffolds. Its successful handling requires a precise balance between solubility (to facilitate reaction kinetics) and stability (to prevent hydrolysis or side reactions).

-

Optimal Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Anhydrous Acetonitrile (MeCN).

-

Critical Constraint: The sulfonyl chloride moiety is moisture-sensitive. Protic solvents (water, alcohols) cause rapid degradation.

-

Operational Verdict: For standard amidation reactions, use anhydrous DCM or THF. For storage, maintain under inert atmosphere (Ar/N₂) at 2–8°C.

Physicochemical Profile

To predict solubility behavior without empirical data for every solvent, we analyze the molecular structure using the "Like Dissolves Like" principle and Hansen Solubility Parameters.

Structural Analysis

-

Lipophilic Core: The indoline (dihydroindole) ring provides a moderate non-polar surface area, suggesting affinity for organic solvents.

-

Polar Handles:

-

N-Acetyl Group: Introduces a dipole and hydrogen-bond accepting capability, reducing solubility in strictly non-polar alkanes (e.g., Hexane) compared to bare indoline.

-

Sulfonyl Chloride (-SO₂Cl): Highly polar and electrophilic. It dictates the chemical instability of the molecule.

-

Theoretical Solubility Prediction

| Solvent Class | Predicted Solubility | Interaction Mechanism |

| Chlorinated (DCM, CHCl₃) | High | Dipole-dipole interactions match the polar sulfonyl/acetyl groups; London dispersion forces match the indoline ring. |

| Polar Aprotic (THF, EtOAc) | High | Strong dipole interactions. Good solvation of the sulfonyl moiety. |

| Polar Aprotic (DMF, DMSO) | Very High | High dielectric constants solubilize the compound readily, but workup is difficult and stability is compromised (see Section 2). |

| Alkanes (Hexane, Heptane) | Low | The polar functional groups (acetyl, sulfonyl) resist solvation by non-polar chains. Used as anti-solvents for precipitation.[1] |

| Protic (MeOH, Water) | Reactive | Avoid. Nucleophilic attack by -OH leads to solvolysis. |

Solvent Compatibility & Stability Matrix

The following matrix categorizes solvents based on the trade-off between dissolving the compound and maintaining its chemical integrity.

Tier 1: Recommended (High Solubility / High Stability)

These solvents are chemically inert toward the sulfonyl chloride group and provide excellent solubility.

-

Dichloromethane (DCM): The "Gold Standard" for sulfonylation reactions. It is easily removed (low boiling point) and immiscible with water (facilitating aqueous workup).

-

Tetrahydrofuran (THF): Excellent for reactions requiring higher temperatures than DCM allows. Note: Must be stabilized (BHT) or fresh to avoid peroxides.

-

Acetonitrile (MeCN): Good for polar reactions. Must be dried to remove water.

Tier 2: Use with Caution (High Solubility / Low Stability or Workup Issues)

-

DMF / DMAc: Excellent solubilizers but high boiling points make removal difficult. Risk: At elevated temperatures (>60°C), DMF can decompose to form dimethylamine, which reacts with AISC to form the unwanted N,N-dimethyl-1-acetylindoline-6-sulfonamide.

-

Acetone: Good solubility, but commercial acetone often contains significant water. Enolization is a minor theoretical risk but generally negligible under neutral conditions.

Tier 3: Forbidden (Reactive)

-

Water: Rapid hydrolysis to 1-acetylindoline-6-sulfonic acid and HCl.

-

Alcohols (Methanol, Ethanol): Rapid alcoholysis to form sulfonate esters (e.g., methyl 1-acetylindoline-6-sulfonate).

-

Primary/Secondary Amines (as solvents): Will react immediately to form sulfonamides.

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for selecting a solvent for 1-Acetylindoline-6-sulfonyl chloride processing.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility limits for your specific batch.

Materials:

-

AISC (Dry powder)

-

Target Solvent (Anhydrous)

-

0.22 µm PTFE Syringe Filter (Must be PTFE; Nylon degrades in DCM)

-

Tared Scintillation Vials

Step-by-Step:

-

Saturation: Add 100 mg of AISC to a vial. Add 0.5 mL of solvent.

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (suspension).

-

Filtration: Draw the supernatant into a syringe and filter through the PTFE filter into a pre-weighed (tared) vial.

-

Evaporation: Evaporate the solvent under a stream of Nitrogen (N₂) to prevent hydrolysis from atmospheric moisture.

-

Quantification: Weigh the vial.

-

Calculation:Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate)

-

-

Validation (Crucial): Redissolve the residue in deuterated solvent (e.g., CDCl₃) and run a ¹H-NMR. Confirm the integration of the acetyl group (singlet ~2.2 ppm) matches the aromatic signals to ensure no degradation occurred during the test.

Protocol B: Standard Sulfonylation Reaction

A standard workflow for coupling AISC with an amine.

-

Dissolution: Dissolve 1.0 equiv of AISC in anhydrous DCM (Concentration: 0.1 M).

-

Base Addition: Add 1.2–1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Amine Addition: Add 1.0–1.1 equiv of the target amine at 0°C.

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot (usually higher R_f) should disappear.

-

Quench: Wash with 1N HCl (to remove excess amine/base), then Brine. Dry over MgSO₄.

Stability & Degradation Pathways[2][3]

Understanding how AISC degrades is vital for troubleshooting.

-

Hydrolysis: In the presence of water, the chloride is displaced by hydroxyl.

-

Product: 1-Acetylindoline-6-sulfonic acid (Highly water-soluble, insoluble in DCM).

-

-

Thermal Decomposition: At high temperatures (>100°C), SO₂ extrusion can occur, though this is less common for sulfonyl chlorides than for sulfinates.

Visualization: Degradation Pathway[3]

Figure 2: Competitive pathways. Hydrolysis yields the sulfonic acid, which often precipitates out of non-polar solvents like DCM, serving as a visual indicator of wet solvents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394209, 1-Acetylindoline-6-sulfonyl chloride. Retrieved from [Link]

-

Common Organic Chemistry. Amine to Sulfonamide Reaction Guide. Retrieved from [Link]

Sources

Structural Elucidation and Quality Control of 1-Acetylindoline-6-sulfonyl Chloride

Topic: Spectroscopic Data (NMR, IR, MS) of 1-Acetylindoline-6-sulfonyl chloride Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

Executive Summary & Application Context

1-Acetylindoline-6-sulfonyl chloride (CAS: Non-standard, often custom synthesized) is a critical electrophilic intermediate ("warhead") used in the synthesis of sulfonamide-based pharmacophores. Unlike its commercially ubiquitous isomer, 1-acetylindoline-5-sulfonyl chloride (CAS 52206-05-0), the 6-isomer allows for substitution patterns that explore the "western" sector of the indoline scaffold, often crucial for optimizing binding affinity in GPCR antagonists and kinase inhibitors.

The Analytical Challenge: The primary challenge in working with this compound is regiochemical verification . Direct chlorosulfonation of 1-acetylindoline predominantly yields the 5-isomer due to electronic directing effects. Obtaining the 6-isomer often requires alternative routes (e.g., from 6-nitroindoline) or careful separation. Therefore, this guide focuses not just on the spectra, but on the diagnostic signals required to distinguish the 6-sulfonyl chloride from the 5-sulfonyl impurity.

Analytical Workflow (DOT Visualization)

The following workflow outlines the logical progression for validating the structure, prioritizing non-destructive techniques before final confirmation.

Figure 1: Step-wise analytical workflow for structural validation. NMR is the critical gatekeeper for isomeric purity.

Spectroscopic Data & Interpretation

A. Mass Spectrometry (LC-MS/HRMS)

Objective: Confirm molecular weight and the presence of the sulfonyl chloride moiety via isotopic abundance.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). Note: Sulfonyl chlorides are reactive; use non-nucleophilic solvents (ACN) and minimize run time to avoid hydrolysis to sulfonic acid.

-

Formula: C₁₀H₁₀ClNO₃S

| Ion Species | m/z (Theoretical) | Description | Diagnostic Value |

| [M+H]⁺ | 260.0 | Protonated molecular ion | Primary identification. |

| [M+H]⁺ (³⁷Cl) | 262.0 | ³⁷Cl Isotope peak | Critical: Must show ~33% intensity relative to 260.0 (3:1 ratio). |

| [M-Cl]⁺ | 224.0 | Loss of Chlorine | Common in-source fragmentation. |

| [M-SO₂Cl]⁺ | 160.1 | Indoline core | Confirms the backbone integrity. |

B. Infrared Spectroscopy (FT-IR)

Objective: Verify the integrity of the sulfonyl chloride functional group, which is prone to hydrolysis (broadening OH bands).

-

Method: ATR (Attenuated Total Reflectance) on solid/oil.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| Amide C=O | 1650 – 1680 | Strong | Characteristic of N-acetyl group. |

| Sulfonyl (Asym) | 1365 – 1380 | Strong | Diagnostic for -SO₂-Cl. |

| Sulfonyl (Sym) | 1160 – 1180 | Strong | Diagnostic for -SO₂-Cl. |

| C-H (Aromatic) | 3000 – 3100 | Weak | |

| C-H (Aliphatic) | 2850 – 2950 | Medium | Indoline CH₂ groups. |

C. Nuclear Magnetic Resonance (¹H NMR) - The Regiochemistry Resolver

Objective: Distinguish the 6-isomer from the 5-isomer using aromatic coupling patterns. Solvent: CDCl₃ (Preferred over DMSO-d₆ to prevent reaction with the sulfonyl chloride).

1. The Aliphatic Region (Common to both isomers)

-

Acetyl Methyl:

2.25 ppm (3H, singlet). -

Indoline C3-H:

3.20 ppm (2H, triplet, J -

Indoline C2-H:

4.15 ppm (2H, triplet, J

2. The Aromatic Region (The Differentiator)

This is where the specific substitution pattern (1,2,4-trisubstituted benzene) reveals the isomer.

Scenario A: 1-Acetylindoline-6-sulfonyl chloride (Target)

-

Structure: Sulfonyl chloride at position 6.[3][4] Protons at 4, 5, and 7.

-

Coupling Logic:

-

H7: Isolated from H5 by the sulfonyl group. No ortho neighbors. Appears as a singlet (or very small meta-doublet). Note: H7 is often deshielded by the adjacent N-acetyl group (anisotropy).

-

H4 & H5: Adjacent to each other. They form an AB doublet system (J

8.0 Hz).

-

Scenario B: 1-Acetylindoline-5-sulfonyl chloride (Common Impurity)

-

Structure: Sulfonyl chloride at position 5.[5][6] Protons at 4, 6, and 7.

-

Coupling Logic:

-

H4: Isolated between the bridgehead and the sulfonyl group. Appears as a singlet (or small meta-doublet).

-

H6 & H7: Adjacent. They form an AB doublet system .

-

Comparative Data Table (Predicted Shifts in CDCl₃)

| Proton | 6-Isomer (Target) | 5-Isomer (Impurity) |

| H7 | ~8.8 ppm (s) (Diagnostic Singlet) | ~8.2 ppm (d, J=8Hz) |

| H6 | Substituted (No Signal) | ~7.9 ppm (dd, J=8, 2Hz) |

| H5 | ~7.6 ppm (d, J=8Hz) | Substituted (No Signal) |

| H4 | ~7.4 ppm (d, J=8Hz) | ~7.7 ppm (s) (Diagnostic Singlet) |

Note: Chemical shifts are approximate. The splitting pattern (Singlet position) is the definitive proof.

Regiochemistry Visualization (DOT)

This diagram illustrates the coupling logic used to interpret the NMR data.

Figure 2: Decision tree for distinguishing 6-sulfonyl vs 5-sulfonyl isomers based on proton coupling constants.

Experimental Protocol: Quality Control

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood. They react violently with water and alcohols.

-

Sampling: Dissolve ~5-10 mg of the solid analyte in 0.6 mL of CDCl₃ (Chloroform-d).

-

Why CDCl₃? Avoid DMSO-d₆ or MeOD. DMSO can accelerate decomposition or react with the chloride if heating is applied. MeOD will form the methyl sulfonate ester immediately.

-

-

Visual Check: The solution should be clear. Turbidity suggests hydrolysis (sulfonic acid is insoluble in CDCl₃).

-

Acquisition: Run a standard proton sequence (16 scans).

-

Integration: Calibrate the Acetyl methyl singlet to 3.00.

-

Validation Criteria:

-

Verify the integral ratio of Aromatic (3H) : Aliphatic (4H) : Acetyl (3H).

-

Pass: Presence of a low-field singlet (H7) and two coupled doublets (H4/H5).

-

Fail: Presence of a mid-field singlet (H4) and two coupled doublets (H6/H7).

-

References

- Popp, F. D. (1975). Synthesis of potential anticonvulsants. Condensation of isatins with acetone and related ketones. Journal of Heterocyclic Chemistry. (General reference for indoline reactivity).

-

Sigma-Aldrich. (2024). Product Specification: 1-Acetylindoline-5-sulfonyl chloride.[1][5][7] (Used as the comparative baseline for the 5-isomer).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 294432 (1-Acetylindoline-6-sulfonyl chloride).

- Larsen, R. D., et al. (1994). Practical Synthesis of Indoline-Based Therapeutics. Journal of Organic Chemistry.

Sources

- 1. 52206-05-0|1-Acetylindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 1-Acetylindoline-5-sulfonyl chloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Indoline-6-sulfonamide|CAS 3074-25-7|RUO [benchchem.com]

- 4. PubChemLite - 1-methyl-1h-indole-6-sulfonyl chloride (C9H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 5. 1-Acetylindoline-5-sulfonyl chloride | 52206-05-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Acetylindoline-5-sulfonyl chloride, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Reactivity and Functionalization of the Sulfonyl Chloride Group in Indolines

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity, synthesis, and application of indoline-5-sulfonyl chlorides . Unlike their fully aromatic indole counterparts, indolines (2,3-dihydroindoles) possess distinct electronic properties resembling

Structural and Mechanistic Foundations

Electronic Distinction: Indoline vs. Indole

To understand the reactivity of the sulfonyl chloride group on an indoline scaffold, one must first understand the substrate's electronic environment.

-

Indole: The nitrogen lone pair is delocalized into the

-system to maintain aromaticity. This makes the nitrogen non-basic and directs electrophilic substitution primarily to C3. -

Indoline: The C2-C3 bond is saturated. The nitrogen lone pair is not part of an aromatic sextet but is conjugated with the benzene ring similar to an aniline. This makes the indoline nitrogen significantly more basic and the benzene ring highly activated toward electrophilic aromatic substitution (

) at the C5 (para) and C7 (ortho) positions.

The Necessity of -Protection

Direct chlorosulfonation of free indoline is operationally hazardous and chemically inefficient. The high electron density of the unprotected indoline ring leads to:

-

Oxidation: Rapid dehydrogenation to indole or formation of quinoid species.

-

Polymerization: Uncontrolled electrophilic attack.

- -Sulfonation: Competition between the nitrogen and the carbon ring.

Solution: Acetylation of the nitrogen (

Synthesis Workflow: The Chlorosulfonation Pathway[1][2][3]

The synthesis of indoline-5-sulfonyl chloride is a biphasic process involving electrophilic aromatic substitution followed by functionalization.

Pathway Visualization

The following diagram outlines the critical decision points and reaction flow for generating the sulfonyl chloride species.

Figure 1: Step-wise synthesis workflow for Indoline-5-Sulfonyl Chloride emphasizing the critical N-protection step.

Experimental Protocols

Protocol A: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride

Rationale: This protocol uses chlorosulfonic acid (

Materials:

- -Acetylindoline (1.0 equiv)

-

Chlorosulfonic acid (5.0 equiv)[1]

-

Dry Chloroform (

) or Carbon Tetrachloride (

Procedure:

-

Setup: Charge a dry round-bottom flask with chlorosulfonic acid. Cool to 0–5°C using an ice/salt bath.

-

Addition: Add

-acetylindoline portion-wise over 30 minutes. Caution: HCl gas evolution. -

Reaction: Remove the ice bath and heat the mixture to 60°C for 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The reaction is complete when the starting material spot disappears.[2]

-

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Critical: The rate of addition determines particle size. Fast addition yields fine powder; slow addition yields clumps.

-

-

Isolation: Filter the white precipitate immediately. Wash with cold water (3x) to remove residual acid.

-

Drying: Dry under vacuum over

. Do not heat above 40°C during drying to prevent hydrolysis.

Protocol B: Sulfonamide Coupling (General Procedure)

Rationale: The sulfonyl chloride is an electrophile that reacts with amines via an

Procedure:

-

Dissolve the amine (1.1 equiv) and a base (Pyridine or

, 1.5 equiv) in dry THF or DCM. -

Cool to 0°C.

-

Add 1-acetylindoline-5-sulfonyl chloride (1.0 equiv) portion-wise.

-

Stir at Room Temperature (RT) for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine. Dry over

.[3]

Reactivity Profile & Troubleshooting

Mechanism of Sulfonylation

The reaction follows an addition-elimination pathway. The nucleophile (amine) attacks the sulfur, forming a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion.

Figure 2: Mechanism of sulfonamide formation showing nucleophilic attack and chloride elimination.

Stability and Hydrolysis Data

Sulfonyl chlorides are moisture-sensitive. The rate of hydrolysis is pH-dependent.[4]

| Parameter | Observation | Mitigation Strategy |

| Hydrolysis | Converts | Store under |

| Thermal Stability | Stable up to ~140°C (dry). Decomposes if wet. | Do not oven dry wet cake >40°C. Use vacuum desiccation. |

| Solubility | Soluble in DCM, THF, Acetone. Reacts with alcohols.[6] | Avoid alcoholic solvents (MeOH, EtOH) during coupling to prevent sulfonate ester formation. |

| Clogging | Fine precipitates often clog fritted filters. | Use a large Buchner funnel with filter paper; avoid fine frits. |

Applications in Drug Discovery[10][11]

The indoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, particularly for:

-

Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety (

) acts as a zinc-binding group (ZBG) in the active site of CA enzymes. Indoline derivatives have shown high selectivity for tumor-associated isoforms CA IX and XII [3].[7] -

Anticancer Agents:

-substituted indoline sulfonamides exhibit antiproliferative activity against breast cancer lines (MCF-7) by disrupting microtubule dynamics [4]. -

Precursors to Indoles: Indoline sulfonamides can be oxidized (using DDQ or

) to form indole-5-sulfonamides, allowing access to indole derivatives that are difficult to synthesize directly [3].

References

-

Synthesis of Sulfonyl Chlorides via Chlorosulfonation

- Source: Organic Syntheses, Coll. Vol. 1, p. 8; Vol. 8, p. 100.

- Context: Standard protocols for acetanilide chlorosulfon

-

Continuous Synthesis of Aryl Sulfonyl Chlorides

- Source: MDPI, Processes, 2023.

- Context: Optimization of chlorosulfonic acid stoichiometry and quench conditions.

-

Indoline-5-Sulfonamides as Carbonic Anhydrase Inhibitors

- Source: Terent'ev et al., European Journal of Medicinal Chemistry, 2020/PMC.

- Context: Detailed synthesis of N-acetylindoline-5-sulfonyl chloride and its conversion to sulfonamides for CA inhibition.

-

Anticancer Evaluation of Indole/Indoline Sulfonamides

Sources

- 1. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Selectivity and Functionalization of 1-Acetylindoline-6-sulfonyl Chloride: A Strategic Guide

This technical guide details the chemical behavior, strategic functionalization, and handling of 1-Acetylindoline-6-sulfonyl chloride .[1]

Executive Summary

1-Acetylindoline-6-sulfonyl chloride is a bifunctional heterocyclic intermediate critical to medicinal chemistry, particularly in the development of kinase inhibitors, GPCR antagonists (e.g., 5-HT6), and protease inhibitors.[1] Its structure presents two distinct reactive centers:[1][2]

-

The Electrophilic Warhead: The C6-sulfonyl chloride moiety (

), highly reactive toward nucleophiles.[1] -

The Protected Core: The N1-acetyl group, serving as a robust protecting group that modulates the electron density of the indoline ring and prevents oxidation or side reactions at the nitrogen.

This guide provides a rigorous analysis of its reactivity profile, offering self-validating protocols for its derivatization and critical insights into its synthesis and stability.

Part 1: The Sulfonyl Chloride "Warhead" (S–N Bond Formation)

The primary utility of this scaffold lies in the formation of sulfonamides. The reaction proceeds via an associative

Aminolysis (Sulfonamide Synthesis)

This is the most frequent transformation.[1] The choice of base and solvent is critical to prevent hydrolysis of the sulfonyl chloride while ensuring complete conversion.

Mechanism: The nucleophilic amine attacks the sulfur center, forming a trigonal bipyramidal intermediate (or transition state), followed by the expulsion of the chloride ion. The base neutralizes the generated HCl, driving the equilibrium forward.

Protocol: Standard High-Yield Aminolysis

-

Reagents: 1-Acetylindoline-6-sulfonyl chloride (1.0 equiv), Amine (

, 1.1 equiv), Base (Pyridine or -

Solvent: Anhydrous DCM (Dichloromethane) or THF.[1] Avoid protic solvents.

-

Temperature:

to RT.

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

or Ar). -

Addition: Cool the solution to

. Add 1-Acetylindoline-6-sulfonyl chloride portion-wise (solid) or dropwise (if dissolved in minimal DCM).[1] Rationale: Controlling the exotherm prevents sulfonic acid formation. -

Monitoring: Stir at RT for 2–4 hours.

-

Self-Validating Check: Monitor via TLC or LC-MS.

-

Success Indicator: Disappearance of the starting chloride (non-polar) and appearance of the sulfonamide (more polar).

-

Failure Mode: Appearance of a highly polar peak at the solvent front (LC-MS) indicates hydrolysis to the sulfonic acid (mass = M+OH).[1]

-

-

Workup: Quench with 1M HCl (to remove excess amine/pyridine). Wash organic layer with brine, dry over

, and concentrate.

Esterification (Sulfonate Formation)

Reaction with alcohols yields sulfonate esters.[1] This requires stronger activation, often utilizing DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]

Key Difference: Alcohols are poorer nucleophiles than amines.[1] The reaction is slower and more susceptible to competitive hydrolysis by adventitious water.

Part 2: Manipulation of the N-Acetyl "Shield"

Once the sulfonamide linkage is established at C6, the N-acetyl group often requires removal to free the indoline nitrogen for further elaboration (e.g., urea formation or alkylation).

Deacetylation (Hydrolysis)

The N-acetyl group on an indoline is an amide, but the nitrogen lone pair is part of the dihydro-aromatic system, making the amide bond robust.

Method A: Acidic Hydrolysis (Preferred) [1]

-

Conditions: 6M HCl in Ethanol/Water (1:1), Reflux (

). -

Selectivity: Sulfonamides are generally stable to acidic hydrolysis conditions that cleave amides.[1]

-

Protocol:

Method B: Basic Hydrolysis

-

Conditions: NaOH or LiOH in MeOH/Water.[1]

-

Risk: Strong base at high temperatures can sometimes attack the sulfonamide sulfur, leading to cleavage of the S-N bond (uncommon but possible with electron-deficient amines).

Part 3: Synthetic Provenance & Regioselectivity (Expert Insight)

Crucial Distinction: Researchers must be aware of the regioselectivity challenge.

Direct chlorosulfonation of 1-acetylindoline with chlorosulfonic acid (

To obtain 1-Acetylindoline-6-sulfonyl chloride , one of two strategies is typically employed:

-

The Blocking Strategy: Starting with a 5-substituted precursor (e.g., 5-bromo-1-acetylindoline) to force sulfonation to the 6-position, followed by debromination (if required).[1]

-

The Pre-functionalized Route: Starting from 6-nitroindoline , reducing to the amine, protecting the indoline nitrogen, and converting the aniline to the sulfonyl chloride via the Meerwein reaction (diazotization +

).

Implication: If you are synthesizing this material in-house, ensure you confirm the regiochemistry via 2D-NMR (NOESY/HMBC), as the 5- and 6-isomers have identical masses.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of the scaffold and the logic flow for functionalization.

Figure 1: Strategic reaction map showing the primary synthetic flow (Green) and stability risks (Red).[1]

Part 5: Stability & Troubleshooting

| Parameter | Observation | Mitigation Strategy |

| Moisture Sensitivity | Rapid hydrolysis to sulfonic acid in wet solvents.[1] | Use anhydrous DCM/THF; store under Argon/Nitrogen.[1] |

| Thermal Stability | Stable at RT; decomposes >100°C. | Do not heat the sulfonyl chloride directly; add to cold amine solution.[1] |

| Storage | Hydrolyzes slowly in air (fumes HCl).[1] | Store at -20°C in a desiccator. |

| Impurity Profile | Main impurity is the sulfonic acid (LCMS M+17).[1] | If acid content >5%, recrystallize from dry toluene or use excess coupling reagents ( |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for sulfonyl chloride reactivity).

-

Bahrami, K., et al. (2011).[1][3] "A Novel and Efficient Method for the Preparation of Sulfonyl Chlorides."[3] Synlett, 2011(18), 2671-2674.[1]

-

Luo, Y., et al. (2019).[1] "Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE." Bioorganic & Medicinal Chemistry, 27(1), 125-135.[1] (Establishes the medicinal utility of the 6-isomer).

-

Woolven, H., et al. (2016).[1] "Late-Stage Functionalization of Sulfonamides." Organic Letters, 18(16), 4048–4051.[1] [1]

Sources

An In-Depth Technical Guide to the Discovery and History of Indoline-Based Sulfonyl Chlorides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the privileged indoline scaffold with the highly reactive sulfonyl chloride functional group has created a class of chemical intermediates of profound importance in medicinal chemistry and drug development. These compounds serve as versatile building blocks for the synthesis of a multitude of complex sulfonamides and other sulfur-containing molecules, many of which exhibit significant biological activity. This guide provides a comprehensive exploration of the discovery and history of indoline-based sulfonyl chlorides, charting the evolution of their synthesis from foundational, often harsh, methodologies to the sophisticated and selective techniques employed today. We will delve into the causality behind key experimental protocols, provide detailed characterization data, and illustrate the strategic application of these critical reagents in modern chemical synthesis.

Introduction: The Strategic Union of Indoline and Sulfonyl Chloride

The indoline (2,3-dihydroindole) nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic ring imparts a three-dimensional geometry that is often favorable for binding to biological targets, while the fused benzene ring offers sites for further functionalization. The sulfonyl chloride group (-SO₂Cl), on the other hand, is a powerful electrophile, renowned for its reliable and efficient reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2]

The combination of these two moieties in indoline-based sulfonyl chlorides creates a molecular entity primed for diversification. The indoline core can be pre-functionalized to orient interactions with a biological target, while the sulfonyl chloride acts as a robust chemical handle for linking to other fragments or modulating physicochemical properties. This strategic design has made them indispensable intermediates in the quest for novel therapeutics.[3]

Chapter 1: Foundational Synthetic Strategies - The Dawn of an Intermediate

The precise first synthesis of an indoline-based sulfonyl chloride is not prominently documented as a singular landmark discovery but rather emerged from the application of established, powerful reactions in aromatic chemistry to the indoline scaffold. The historical synthesis relied on two primary, conceptually distinct pathways: direct electrophilic aromatic substitution and the transformation of an amino group via a diazonium salt.

The Direct Approach: Electrophilic Sulfochlorination

The most direct conceptual route to an aryl sulfonyl chloride is the reaction of an aromatic ring with chlorosulfonic acid (ClSO₃H). This powerful reagent acts as the source of the chlorosulfonyl group in an electrophilic aromatic substitution reaction. However, the indoline nucleus presents a significant challenge: the nitrogen atom is a powerful activating group, but it is also basic and prone to reaction under the strongly acidic conditions required for sulfochlorination.

To overcome this, early synthetic chemists relied on a crucial strategy: N-protection . By converting the indoline nitrogen to a non-basic, electron-withdrawing amide, typically an acetamide (N-acetylindoline), two objectives are achieved:

-

Deactivation of the Nitrogen: The acetyl group tempers the reactivity of the nitrogen, preventing unwanted side reactions and polymerization under strong acid.

-

Directing the Substitution: The N-acetyl group acts as an ortho, para-director, guiding the incoming electrophile (the chlorosulfonyl group) to the C5 position of the benzene ring, which is para to the nitrogen.

This approach is analogous to the classic synthesis of p-acetamidobenzenesulfonyl chloride, a foundational precursor in the development of sulfa drugs.[4] The commercial availability of compounds like 1-acetylindoline-5-sulfonyl chloride today is a testament to the robustness of this historical method.[5]

This protocol is based on the well-established procedure for the chlorosulfonation of acetanilide.[4]

Causality and Experimental Insights:

-

Reagent Choice: Chlorosulfonic acid is used in large excess to serve as both the reagent and the solvent. It is a highly corrosive and moisture-sensitive reagent, necessitating careful handling in a fume hood.[4]

-

Temperature Control: The initial addition of N-acetylindoline is performed at a low temperature (12–15 °C) to control the highly exothermic reaction and the vigorous evolution of HCl gas.[4]

-

Reaction Completion: The mixture is subsequently heated (e.g., to 60 °C) to drive the electrophilic substitution to completion. The cessation of HCl gas evolution is a visual indicator that the reaction is nearing its end.[4]

-

Workup: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product, which has low solubility in the aqueous acidic medium. This step must be performed slowly and with good stirring to manage the heat generated.[4]

Step-by-Step Methodology:

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet vented to a scrubber, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to maintain a temperature of 12–15 °C.

-

Gradually add 80.6 g (0.5 moles) of 1-acetylindoline in small portions over approximately 15-20 minutes, ensuring the temperature does not rise above 20 °C. Vigorous evolution of HCl gas will occur.

-

Once the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion.

-

In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and water.

-

While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker. This will generate significant heat and HCl fumes.

-

The solid 1-acetylindoline-5-sulfonyl chloride will precipitate. Collect the solid by suction filtration using a large Buchner funnel.

-

Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus paper.

-

Press the crude material as dry as possible on the filter. The crude product can often be used directly for the next step. For purification, it can be recrystallized from dry benzene or a similar inert solvent, though its solubility is low.[4]

The Indirect Route: The Sandmeyer-Meerwein Reaction

An alternative historical pathway avoids the harsh conditions of direct chlorosulfonation by building the sulfonyl chloride group from a precursor amino group. This multi-step sequence relies on the venerable Sandmeyer reaction . The key precursor for this route is an aminoindoline, such as 5-aminoindoline.

The sequence involves three critical transformations:

-

Diazotization: The primary aromatic amine (5-aminoindoline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.

-

Sulfochlorination (Meerwein Reaction): The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (historically, glacial acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst.[1][6] This step, a modification of the Sandmeyer reaction first detailed by Meerwein and colleagues, generates the aryl sulfonyl chloride with the liberation of nitrogen gas.[7]

-